1-benzoyl-4-(3-bromobenzyl)piperazine
Overview
Description
1-benzoyl-4-(3-bromobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties. In
Scientific Research Applications
1-benzoyl-4-(3-bromobenzyl)piperazine has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been studied for its potential as an antipsychotic, antidepressant, and anxiolytic agent. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-benzoyl-4-(3-bromobenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its potential as an antipsychotic agent. It may also act as a serotonin receptor antagonist, which may contribute to its potential as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential as an antidepressant and anxiolytic agent. It has also been shown to have antipsychotic effects, which may be due to its ability to block dopamine receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzoyl-4-(3-bromobenzyl)piperazine in lab experiments is its potential as a versatile research tool. It can be used to investigate a range of different biological processes and has been shown to have a range of potential applications in medicinal chemistry. However, one of the main limitations of using this compound is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are many potential future directions for research involving 1-benzoyl-4-(3-bromobenzyl)piperazine. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in medicinal chemistry.
2. Investigation of the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease.
3. Studies on the potential side effects and toxicity of this compound to better understand its safety profile.
4. Investigation of the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Conclusion
This compound is a chemical compound with a range of potential applications in scientific research. It has been studied for its potential as an antipsychotic, antidepressant, and anxiolytic agent, as well as its potential use in the treatment of Parkinson's disease and other neurological disorders. While more research is needed to fully understand its properties and potential applications, this compound shows promise as a versatile research tool in the field of medicinal chemistry.
Properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOMKMHJNFSBLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.